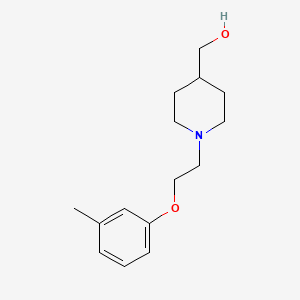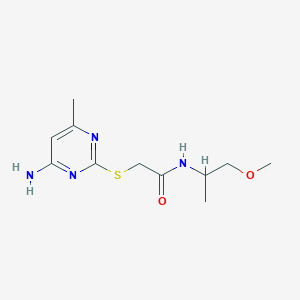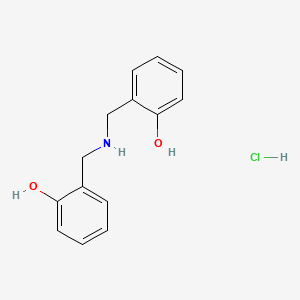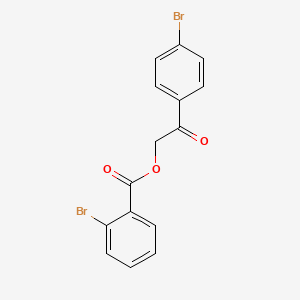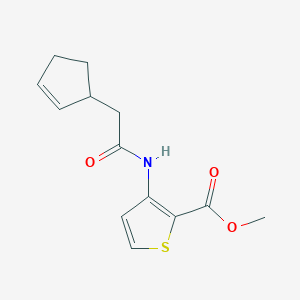
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyclopentene moiety, and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclopentene-based intermediates. One common method involves the reaction of 3-(2-bromoacetyl)thiophene with cyclopent-2-en-1-ylamine under basic conditions to form the acetamido linkage. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopentene moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and modified cyclopentene structures.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
作用機序
The mechanism of action of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Methyl-2-cyclopentenone: Shares the cyclopentene moiety but lacks the thiophene ring and acetamido group.
2-Cyclopenten-1-one: Similar cyclopentene structure but without the thiophene and acetamido functionalities.
2,3-Dimethyl-2-cyclopenten-1-one: Contains a cyclopentene ring with additional methyl groups but lacks the thiophene and acetamido groups.
Uniqueness
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, cyclopentene moiety, and acetamido group
特性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
methyl 3-[(2-cyclopent-2-en-1-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,14,15) |
InChIキー |
NRROVQQSJHMOKF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2CCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







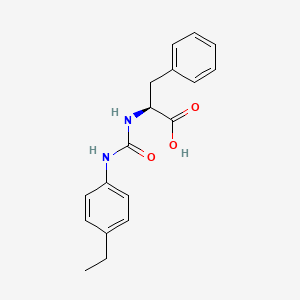
![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)



